Superior GnRH Receptor Binding Affinity Relative to Leuprolide
Nafarelin acetate belongs to the high‑affinity GnRH receptor agonist cluster (pKi 9.3–9.5), alongside buserelin, goserelin, histrelin, and triptorelin, while leuprolide sits in a distinctly lower affinity bracket (pKi 8.5–9.1). This 0.2–1.0 log unit difference translates to an approximately 1.6‑ to 10‑fold higher binding affinity for nafarelin over leuprolide at the human GnRH receptor . Although all agonists in the high‑affinity group can achieve clinical desensitization, the binding potency margin is relevant for dose‑sparing effects and may contribute to nafarelin’s ability to elicit therapeutic responses at low intranasal doses despite its modest bioavailability.
| Evidence Dimension | GnRH receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi 9.3–9.5 (nafarelin; grouped with buserelin, goserelin, histrelin, triptorelin) |
| Comparator Or Baseline | pKi 8.5–9.1 (leuprolide) |
| Quantified Difference | ΔpKi ≈ 0.2–1.0; ~1.6‑ to 10‑fold higher affinity for nafarelin group vs. leuprolide |
| Conditions | Radioligand binding assay using human GnRH receptor expressed in heterologous systems (IUPHAR/BPS Guide to Pharmacology) |
Why This Matters
Procurement specifications requiring the highest attainable receptor occupancy with the lowest possible administered dose will favor nafarelin over leuprolide.
- [1] Alexander SPH, Benson HE, Faccenda E, et al. The Concise Guide to PHARMACOLOGY 2015/16: G protein‑coupled receptors. Br J Pharmacol. 2015;172(24):5744-5869. Table: GnRH receptor selective agonists (pKi) values. View Source
